Dihexylamine
Overview
Description
Synthesis Analysis
The synthesis of dihexylamine and related compounds typically involves methods that enable the formation of the C-N bond characteristic of amines. A common approach for synthesizing di- and trisubstituted hydroxylamines, which are related to dihexylamine in terms of their functional group structure, involves the oxidation of alkylamines followed by subsequent reduction steps. For instance, di-t-alkylamines can be synthesized efficiently through a multi-step process that includes the oxidation of a t-alkylamine to a t-alkylnitroso compound, conversion to a tri-t-alkylhydroxylamine, and reduction to the di-t-alkylamine (Corey & Gross, 1984).
Molecular Structure Analysis
The molecular structure of dihexylamine, like other organic amines, is influenced by the alkyl groups attached to the nitrogen atom. These groups impact the compound's overall geometry and electronic distribution. The study of molecular structures of various methylhydroxylamines in the gas phase provides insights into the conformational preferences and bond lengths typical for compounds related to dihexylamine (Rankin et al., 1981).
Chemical Reactions and Properties
Dihexylamine undergoes chemical reactions characteristic of amines, such as nucleophilic substitution and addition reactions. The hydrodenitrogenation of n-hexylamine, dihexylamine, and trihexylamine has been studied to understand the reactions involving the removal of nitrogen, which is crucial for applications in catalyst development and environmental remediation (Zhao et al., 2004).
Scientific Research Applications
Nitrosation Reaction Enhancement : Dihexylamine's rate of nitrosation is significantly enhanced in the presence of bile acid conjugates or micelles containing bile acid conjugates and lecithin, revealing its reactive nature under specific conditions. This reaction is sensitive to changes in pH and the presence of other compounds like alpha-tocopherol and ascorbic acid (Kim, Tannenbaum, & Wishnok, 1980).
Hydrodenitrogenation Study : Investigating the hydrodenitrogenation (HDN) of n-hexylamine, dihexylamine, and trihexylamine over a sulfided NiMo/γ-Al2O3 catalyst has revealed insights into the conversion process, particularly the influence of H2 pressure and partial pressure of the hexylamines (Zhao, Kukula, & Prins, 2004).
N-nitrosation in Heterogeneous Systems : Research on the N-nitrosations of dihexylamine in a heterogeneous model system has observed a significant enhancement in N-nitrosodihexylamine formation, indicating its reactive nature and the influence of environmental factors like the decane phase on reaction rates (Massey, Crews, Davies, & McWeeny, 1979).
Microbial Influence on Nitrosation : Studies show that dihexylamine nitrosation rates can be significantly enhanced in the presence of bacteria and yeast cells, suggesting a non-enzymatic mechanism involving hydrophobic interactions of the precursor amines with cellular constituents (Archer, Yang, & Okun, 1978).
Surfactant-mediated Nitrosation : The nitrosation of dihexylamine by nitrite has been observed to be catalyzed in the presence of micelles of various surfactants, indicating a mechanism that could have broader implications in understanding reaction kinetics in different environments (Okun & Archer, 1977).
Safety And Hazards
Dihexylamine is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to handle this product only in a closed system or provide appropriate exhaust ventilation . Personal protective equipment/face protection should be worn and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
N-hexylhexan-1-amine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXRABJBXYMFT-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCCCC | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Record name | DIHEXYLAMINE | |
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DSSTOX Substance ID |
DTXSID1022009 | |
Record name | Dihexylamine | |
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Molecular Weight |
185.35 g/mol | |
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Physical Description |
Dihexylamine is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
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Boiling Point |
451 to 469 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
203 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 79 °F (NTP, 1992) | |
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Density |
0.79 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Density |
6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
less than 0.1 mmHg at 68 °F (NTP, 1992) | |
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Product Name |
Dihexylamine | |
CAS RN |
143-16-8 | |
Record name | DIHEXYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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